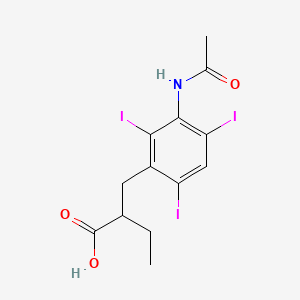
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid is an organic compound containing iodine. It is known for its use as an iodinated radiocontrast agent. its clinical use has been withdrawn due to its exceptionally long half-life in the body, attributed to its high-affinity binding to human serum albumin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid involves several steps:
Starting Materials: The synthesis begins with m-hydroxybenzaldehyde, fused sodium propionate, and butyric anhydride.
Reaction Conditions: The mixture is stirred and refluxed while heating.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same starting materials and reaction conditions as described above, with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Halogen substitution reactions are common due to the presence of iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through its high-affinity binding to human serum albumin. This binding prolongs its half-life in the body, making it effective as a radiocontrast agent. The molecular targets include serum albumin, and the pathways involved are related to the transport and binding of iodine-containing compounds .
Comparación Con Compuestos Similares
- Iophenoxic acid
- Teridax
- Triiodoethionic acid
Comparison: 3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid is unique due to its high iodine content and strong binding affinity to human serum albumin. This distinguishes it from other similar compounds, which may have different binding affinities and iodine contents .
Propiedades
Número CAS |
51374-99-3 |
|---|---|
Fórmula molecular |
C13H14I3NO3 |
Peso molecular |
612.97 g/mol |
Nombre IUPAC |
2-[(3-acetamido-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-7(13(19)20)4-8-9(14)5-10(15)12(11(8)16)17-6(2)18/h5,7H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
VIWQRTRTPHAESA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


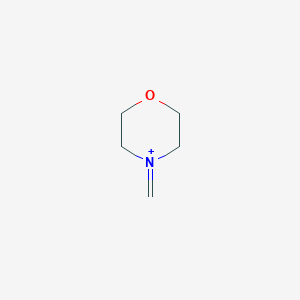
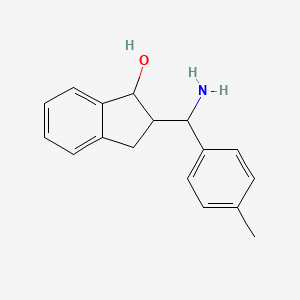



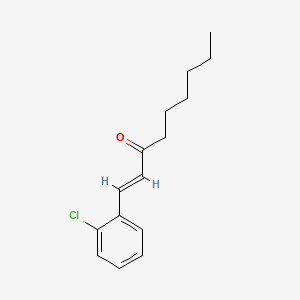

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)


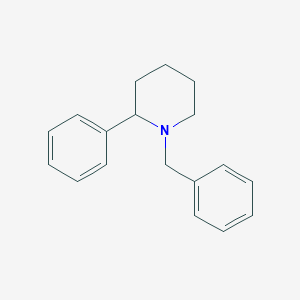
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)

![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
